N-(Dimethylcarbamoyl)benzenesulfonamide
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Overview
Description
N-(Dimethylcarbamoyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
C6H5SO2Cl+(CH3)2NH→C6H5SO2N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Benzenesulfonic acids.
Reduction: Benzenesulfonamides with amine groups.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Dimethylcarbamoyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly as inhibitors of enzymes like carbonic anhydrase.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound with a simpler structure.
N-Butyl-Benzenesulfonamide: A derivative with a butyl group instead of a dimethylcarbamoyl group.
Sulfanilamide: An early sulfonamide antibiotic with a similar sulfonamide group.
Uniqueness
N-(Dimethylcarbamoyl)benzenesulfonamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its dimethylcarbamoyl group enhances its solubility and reactivity compared to simpler benzenesulfonamides .
Properties
CAS No. |
32324-42-8 |
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Molecular Formula |
C9H12N2O3S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)10-15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |
InChI Key |
OVWBACIUXMTXDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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